2-[(E)-2-(4-methylphenyl)ethenyl]thiophene
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Description
2-[(E)-2-(4-methylphenyl)ethenyl]thiophene is an organic compound with the molecular formula C13H12S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur This compound is characterized by the presence of a 4-methylphenyl group attached to the ethenyl side chain, which is conjugated with the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-methylphenyl)ethenyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 4-methylbenzaldehyde.
Reaction: The key reaction is the Wittig reaction, where the aldehyde group of 4-methylbenzaldehyde reacts with a phosphonium ylide derived from thiophene. This reaction forms the ethenyl linkage between the thiophene and the 4-methylphenyl group.
Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: The reaction
Biological Activity
2-[(E)-2-(4-methylphenyl)ethenyl]thiophene is a compound belonging to the thiophene family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.
1. Antimicrobial Activity
The antimicrobial potential of thiophene derivatives, including this compound, has been extensively studied. Research indicates that these compounds exhibit significant antibacterial and antifungal activities.
1.1 Antibacterial Activity
In vitro studies have shown that certain thiophene derivatives possess potent antibacterial properties. For instance, a study highlighted that derivatives with similar structures demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 µg/mL for the most active compounds . The compound this compound has been suggested to exhibit similar mechanisms of action due to its structural characteristics.
Table 1: Antibacterial Activity of Thiophene Derivatives
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | TBD | E. coli, S. aureus |
Compound A | 0.22 | Staphylococcus epidermidis |
Compound B | 0.25 | Pseudomonas aeruginosa |
1.2 Antifungal Activity
The antifungal efficacy of thiophene derivatives is also notable. Compounds similar to this compound have shown activity against various fungal species, indicating their potential as antifungal agents .
2. Anticancer Activity
Recent studies have explored the anticancer properties of thiophene derivatives, revealing promising results in inhibiting cancer cell proliferation.
Research has demonstrated that certain thiophene derivatives can inhibit key signaling pathways involved in cancer progression, such as VEGFR-2 and AKT pathways. For example, derivatives have shown IC50 values in the low micromolar range (e.g., IC50 = 0.075 µM for VEGFR-2), indicating strong antiproliferative effects against liver carcinoma cells .
Table 2: Anticancer Activity of Thiophene Derivatives
Compound | Target Pathway | IC50 (µM) | Effect |
---|---|---|---|
This compound | TBD | TBD | Induces apoptosis |
Compound C | VEGFR-2 | 0.075 | Inhibits cell growth |
Compound D | AKT | 4.60 | Induces cell cycle arrest |
3. Molecular Docking Studies
Molecular docking studies have been employed to understand the interaction of thiophene derivatives with biological targets at a molecular level. These studies reveal that compounds like this compound can form significant interactions with active site residues of target proteins, which may explain their biological activities .
4. Case Studies and Research Findings
Several case studies have documented the biological activities of thiophene derivatives:
- A study demonstrated that specific thiophene derivatives exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells .
- Another investigation highlighted the ability of these compounds to inhibit biofilm formation in bacterial strains, suggesting their potential in treating biofilm-associated infections .
Properties
IUPAC Name |
2-[(E)-2-(4-methylphenyl)ethenyl]thiophene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12S/c1-11-4-6-12(7-5-11)8-9-13-3-2-10-14-13/h2-10H,1H3/b9-8+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEZUVGDVWVKRQ-CMDGGOBGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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